molecular formula C23H21ClFN5O2S B2624320 N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358374-06-7

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2624320
CAS No.: 1358374-06-7
M. Wt: 485.96
InChI Key: SUXFWEHGSWWHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a sulfur-linked acetamide moiety, a 2-chlorophenyl group, and a 4-fluorophenylmethyl substituent on the pyrimidine core. Its structural complexity—featuring halogenated aromatic systems and a thioether bridge—suggests tailored solubility, bioavailability, and receptor-binding properties compared to simpler analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-8-10-16(25)11-9-15)33-13-19(31)26-18-7-5-4-6-17(18)24/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFWEHGSWWHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the sulfanylacetamide moiety: This step involves the formation of a thioether linkage, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C26H28ClFN2O4SC_{26}H_{28}ClFN_2O_4S and a molecular weight of approximately 487.0 g/mol. The structure features a complex arrangement typical of pyrazolo[4,3-d]pyrimidine derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

Case Studies:

  • A study indicated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values ranging from 0.39 µM to 42.30 µM depending on the specific derivative tested .

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds containing this structure have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Research Insights:

  • Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This compound's ability to modulate these pathways suggests its potential as an anti-inflammatory agent .

The following table summarizes the biological activities associated with N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide:

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF7 and NCI-H460
Anti-inflammatoryInhibition of COX enzymes
CDK InhibitionInduces cell cycle arrest in cancer cells

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

  • Thioether vs. Ether Linkages : The sulfur atom in the thioether bridge (target compound) may reduce oxidative stability but improve membrane permeability compared to oxygen-based linkages .

Bioactivity and Target Engagement

  • Kinase Inhibition: Pyrazolo-pyrimidinones are often explored as kinase inhibitors. The target compound’s 4-fluorophenylmethyl group may confer selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases, as seen in structurally related compounds .
  • Antimicrobial Activity : Analogous N-pyrazole acetamides (e.g., ) exhibit insecticidal activity via GABA receptor modulation. The target compound’s chloro-fluoro substitution pattern could enhance binding to similar targets .

Pharmacokinetic and Physicochemical Properties

Comparative Physicochemical Profiling

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~490 ~500 ~525
LogP (Predicted) 3.8 ± 0.2 3.2 ± 0.3 4.5 ± 0.4
Aqueous Solubility (µM) <10 (low) ~25 (moderate) <5 (very low)
Metabolic Stability Moderate (CYP3A4 substrate) High (CYP2D6 resistance) Low (CYP3A4/CYP2C9 substrate)

Key Insights :

  • The target compound’s low solubility aligns with its high halogen content, necessitating formulation optimization for in vivo studies.
  • The trifluoromethyl group in ’s analog increases LogP significantly, reducing bioavailability despite enhanced target affinity .

Biological Activity

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chlorophenyl group : This moiety may enhance lipophilicity and influence receptor binding.
  • Pyrazolo[4,3-d]pyrimidine core : Known for its diverse biological activities, this scaffold is crucial for the compound's pharmacological profile.
  • Sulfanylacetamide linkage : This functional group may contribute to the compound's reactivity and interaction with biological targets.

The molecular formula is C23H21ClFN5O2SC_{23}H_{21}ClFN_5O_2S, with a molecular weight of approximately 469.96 g/mol. The InChI representation is as follows:

InChI 1S C23H21ClFN5O2S c1 3 30 21 20 14 2 28 30 27 23 29 22 21 32 12 15 8 10 16 25 11 9 15 33 13 19 31 26 18 7 5 4 6 17 18 24 h4 11H 3 12 13H2 1 2H3 H 26 31 \text{InChI 1S C23H21ClFN5O2S c1 3 30 21 20 14 2 28 30 27 23 29 22 21 32 12 15 8 10 16 25 11 9 15 33 13 19 31 26 18 7 5 4 6 17 18 24 h4 11H 3 12 13H2 1 2H3 H 26 31 }

Research indicates that compounds similar to N-(2-chlorophenyl)-2-{...} often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Antiproliferative Effects : Studies suggest potential anticancer properties through the induction of apoptosis in tumor cells.

Pharmacological Effects

The biological evaluations conducted on related compounds reveal a range of pharmacological effects:

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Anticancer Activity

A study published in PLOS ONE explored the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The findings indicated that compounds with similar structures to N-(2-chlorophenyl)-2-{...} showed significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms. The lead compound in this study exhibited an IC50 value of 0.03 mM, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could significantly inhibit pro-inflammatory cytokines in cell culture models. This suggests that N-(2-chlorophenyl)-2-{...} could potentially be developed as a treatment for inflammatory diseases .

Case Study 3: Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties. A series of tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity which could be useful in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound’s synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A validated approach includes:

  • Step 1 : Condensation of pyrazolo[4,3-d]pyrimidine precursors with thiol-containing intermediates under inert conditions (e.g., N₂ atmosphere) to form the sulfanyl bridge.
  • Step 2 : Acetamide coupling via EDC/HOBt-mediated activation to attach the 2-chlorophenyl moiety. Purity optimization (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key characterization data includes:

  • ¹H NMR (DMSO-d₆): Peaks at δ 12.34 (s, NH), 8.46–7.35 (aromatic protons), and 3.98 (s, CH₂-CONH) confirm structural motifs .
  • HRMS : A molecular ion peak at m/z 544.0501 ([M + Na]⁺) validates the molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity, with retention times calibrated against standards .

Q. What safety protocols are critical during handling?

While specific safety data for this compound is limited, analogs with chlorophenyl and sulfanyl groups require:

  • PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Fume hood use during synthesis to avoid inhalation of fine particles.
  • Emergency measures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., fungicidal vs. inactivity) may arise from:

  • Solvent effects : Polar aprotic solvents (DMSO) enhance solubility but may alter binding kinetics.
  • Assay conditions : pH-dependent tautomerism in the pyrazolo-pyrimidine core affects target interactions.
  • Structural analogs : Compare with derivatives like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where crystallography reveals conformational flexibility impacting activity .

Q. What crystallographic insights inform molecular interactions and stability?

X-ray diffraction data for related compounds shows:

  • Conformational folding : Intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine-aryl orientation (e.g., dihedral angles of 42.25°–67.84° between rings) .
  • Packing interactions : π-π stacking between fluorophenyl groups and van der Waals forces contribute to lattice stability.
  • Thermal stability : Melting points >250°C correlate with rigid fused-ring systems .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Advanced strategies include:

  • Docking studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 targets, focusing on sulfanyl-acetamide hydrogen bonding.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to quantify electron density in the pyrimidinone ring, which influences electrophilic reactivity .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2–4 hrs for thioether formation.
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.